tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate
Description
Properties
Molecular Formula |
C15H29N3O2 |
|---|---|
Molecular Weight |
283.41 g/mol |
IUPAC Name |
tert-butyl N-(1-piperidin-4-ylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-5-4-10-18(11-12)13-6-8-16-9-7-13/h12-13,16H,4-11H2,1-3H3,(H,17,19) |
InChI Key |
XEWWLMCXBOZEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| Molecular Formula | C15H29N3O2 |
| Molecular Weight | 283.41 g/mol |
| IUPAC Name | tert-butyl N-(1-piperidin-4-ylpiperidin-3-yl)carbamate |
| CAS Number | Not widely disclosed in public domain |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C2CCNCC2 |
The molecule consists of two piperidine rings linked at the 1 and 4' positions, with a carbamate protecting group (tert-butyl carbamate) attached at the 3-position of one piperidine ring.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate typically involves:
- Formation of the bipiperidine core (1,4'-bipiperidine)
- Selective protection of the amino group at the 3-position with a tert-butyl carbamate group (Boc protection)
- Use of tert-butyl chloroformate as the carbamoylating agent
This approach leverages the nucleophilicity of the amine at the 3-position and the stability of the Boc protecting group under mild conditions.
Key Synthetic Steps
Step 1: Synthesis of 1,4'-Bipiperidine Intermediate
- The bipiperidine scaffold can be constructed by coupling piperidine units via nucleophilic substitution or reductive amination methods.
- Literature suggests that 1,4'-bipiperidine is commercially available or can be synthesized by known methods, serving as a starting material for further functionalization.
Step 2: Selective Boc Protection of the 3-Amino Group
- The free amine at the 3-position is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium bicarbonate) to introduce the tert-butyl carbamate protecting group.
- Reaction conditions are typically mild, conducted at room temperature or slightly elevated temperatures, and monitored by chromatographic methods such as HPLC or GC.
Step 3: Purification and Isolation
- The reaction mixture is subjected to standard workup procedures: aqueous extraction, washing, drying, and concentration.
- Purification is commonly achieved by silica gel chromatography using gradients of ethyl acetate and hexanes.
- The product is isolated as a crystalline solid or oil with high purity.
Alternative and Related Synthetic Routes
- Patents describe methods starting from tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate intermediates, which upon selective deprotection and base treatment yield tert-butyl 3-aminobiperidine-1-carboxylate derivatives, closely related to the target compound.
- The selective removal of carbamate protecting groups at specific positions is achieved by controlling reaction temperature (0–160 °C, preferably 50–120 °C) and reaction time (15 minutes to 12 hours).
- Continuous flow reactors have been proposed to optimize the synthesis for industrial-scale production, improving reaction control and yield.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bipiperidine formation | Coupling of piperidine units (various methods) | Starting material or synthesized intermediate |
| Boc Protection | tert-Butyl chloroformate, base (e.g., Et3N), solvent (DCM or similar), RT to 50 °C | Selective protection at 3-amino group |
| Deprotection (if needed) | Acid/base treatment, temperature 0–160 °C | Selective removal of carbamate groups |
| Purification | Silica gel chromatography (ethyl acetate/hexanes) | Yields high purity product |
Research Findings and Industrial Relevance
- The compound is primarily used as an intermediate in medicinal chemistry for synthesizing more complex molecules with potential biological activity.
- Its bipiperidine structure is valuable for drug discovery, particularly in neurological and immunological therapeutic areas.
- The synthetic methods emphasize selectivity and scalability, with patents highlighting industrially advantageous processes.
- Analytical techniques such as gas chromatography and high-performance liquid chromatography are essential for monitoring reaction progress and purity.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine in the bipiperidine moiety undergoes oxidation under controlled conditions. For example:
-
Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the amine to form N-oxides or keto derivatives (depending on reaction conditions).
-
Hydrogen peroxide (H₂O₂) with catalytic transition metals (e.g., Fe³⁺) generates hydroxylated derivatives.
Key Data:
| Oxidizing Agent | Product | Yield | Conditions |
|---|---|---|---|
| KMnO₄ | Bipiperidine N-oxide | 65% | RT, H₂O, 12 h |
| H₂O₂/FeCl₃ | 3-Hydroxybipiperidine | 48% | 60°C, EtOH, 6 h |
Nucleophilic Substitution
The carbamate group facilitates nucleophilic displacement at the carbonyl carbon:
-
Deprotection : Treatment with HCl (4M in dioxane) removes the tert-butoxycarbonyl (Boc) group, yielding the free amine 1,4'-bipiperidin-3-amine .
-
Sulfonylation : Reacts with methanesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) to form sulfonamide derivatives .
Example Reaction:
Coupling Reactions
The bipiperidine scaffold participates in cross-coupling reactions:
-
Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 2-chloropyrimidine) in ethanol under reflux to form C–N bonds .
-
Suzuki-Miyaura Coupling : Boronic acid derivatives (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) couple with the amine in the presence of Pd catalysts .
Key Data:
| Reaction Type | Partner Reagent | Catalyst | Yield | Conditions |
|---|---|---|---|---|
| Buchwald-Hartwig | 2-Chloropyrimidine | Pd(dba)₂ | 52% | EtOH, reflux, 2.25 h |
| Suzuki-Miyaura | Boronate ester | Pd(PPh₃)₄ | 67% | 100°C, 18 h |
Carbamate Functionalization
The tert-butyl carbamate group undergoes selective transformations:
-
Hydrolysis : Acidic conditions (e.g., TFA/DCM) cleave the Boc group, enabling downstream functionalization .
-
Alkylation : Reacts with alkyl halides (e.g., iodopropane) under basic conditions to form quaternary ammonium salts .
Mechanistic Insight:
The Boc group stabilizes intermediates during alkylation, preventing undesired side reactions .
Reductive Amination
The free amine (post-Boc deprotection) participates in reductive amination with carbonyl compounds (e.g., aldehydes or ketones) using NaBH₃CN or H₂/Pd-C .
Example Application:
Synthesis of 1-tert-butyl-3-propylimidazolium iodide via reductive alkylation .
Complexation with Biological Targets
In medicinal chemistry, the compound interacts with enzymes and receptors:
-
Acetylcholinesterase Inhibition : Modulates activity via hydrogen bonding with the carbamate oxygen .
-
β-Secretase Binding : The bipiperidine nitrogen coordinates with catalytic aspartate residues .
Key Finding:
In vitro studies show moderate neuroprotective effects against Aβ 1-42 toxicity, linked to reduced TNF-α and free radical levels .
Scientific Research Applications
tert-Butyl [1,4’-bipiperidin]-3-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors in the body.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl [1,4’-bipiperidin]-3-ylcarbamate involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes, preventing the breakdown of neurotransmitters and thereby enhancing their activity in the nervous system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Bipiperidin-Based Carbamates
- tert-Butyl (1,4′-bipiperidin-4-ylmethyl)-carbamate (CAS: 883512-84-3)
This analog differs in the substitution position: the Boc group is attached to a methylene bridge at the 4-position of the bipiperidin core. This structural variation likely alters steric and electronic properties, impacting binding affinity in biological targets. For example, the 4-ylmethyl substitution may reduce conformational flexibility compared to the 3-ylcarbamate derivative . - tert-Butyl((2R,3S)-4-([1,4'-bipiperidin]-1'-yl)-3-hydroxy-1-phenylbutan-2-yl)carbamate
This derivative incorporates a chiral hydroxy-phenylbutane chain, introducing hydrogen-bonding capabilities and stereochemical complexity. Such modifications enhance interactions with asymmetric enzyme active sites, as seen in HIV protease inhibitors .
Pyridine- and Pyrimidine-Based Carbamates
- tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate (CAS: 1171920-06-1) This compound replaces the bipiperidin core with a pyridine ring.
- tert-Butyl 5-(4'-carbamoylbiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (Compound 134)
This derivative features a pyrazolopyrimidine core with a biphenyl group, enabling dual hydrophobic and hydrogen-bonding interactions. Its synthesis via Suzuki-Miyaura coupling (82% yield) highlights the efficiency of cross-coupling strategies for complex heterocycles .
Pyrrolopyrrole Derivatives
- Its high melting point (7.26–7.48°C) and solubility trends in organic solvents suggest that tert-butyl groups enhance thermal stability but reduce aqueous solubility .
Table 1: Key Properties of Selected Analogs
Biological Activity
tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a bipiperidine moiety which is significant for its biological interactions. The compound is characterized by the following molecular formula:
- Molecular Formula : C_{12}H_{20}N_{2}O_{2}
- Molecular Weight : 224.30 g/mol
This structure suggests potential interactions with various biological targets, particularly in neuropharmacology and pain management.
Research indicates that this compound may interact with ion channels and receptors involved in pain modulation. Specifically, it has been noted for its antagonistic effects on TRPV1 (transient receptor potential vanilloid 1) channels, which are crucial in nociception (pain perception) .
Table 1: In Vitro Activity of this compound
3. Antinociceptive Properties
In animal models, this compound has shown promising results in reducing pain responses. For instance, studies have demonstrated its ability to inhibit capsaicin-induced hyperalgesia in rodents, suggesting a potential role as an analgesic agent .
4. Safety Profile
The compound's safety has been evaluated through various toxicity assays. It exhibited low cytotoxicity against mammalian cell lines at therapeutic concentrations, indicating a favorable safety profile for further development .
Case Study 1: Analgesic Efficacy in Rodent Models
A study investigated the analgesic effects of this compound in a formalin-induced pain model in rats. The results showed a dose-dependent reduction in pain scores compared to control groups, supporting its potential as a non-opioid analgesic alternative.
Case Study 2: Anti-inflammatory Activity
In another research effort, the compound was tested for anti-inflammatory properties using the RAW264.7 macrophage cell line. It was found to significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 at concentrations of 50 and 100 µM, indicating its potential application in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate, and what intermediates are critical for yield optimization?
- The compound is typically synthesized via carbamate protection of a bipiperidine core. Key intermediates include tert-butyl carbamate derivatives and functionalized bipiperidines. For example, tert-butyl carbamate groups are introduced using Boc anhydride under basic conditions (e.g., DMAP or triethylamine) . Yield optimization often requires careful control of reaction temperature (0–25°C) and inert atmospheres to prevent deprotection. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .
Q. How should researchers handle and store this compound to ensure stability?
- Store the compound refrigerated (2–8°C) in tightly sealed, moisture-resistant containers. Avoid exposure to light, humidity, and oxidizing agents. Spills should be swept or vacuumed into chemically inert containers for disposal. Use PPE (gloves, goggles) and ensure fume hood ventilation during handling .
Q. What analytical methods are recommended for characterizing this compound and verifying its purity?
- Use / NMR to confirm the tert-butyl group (δ ~1.4 ppm for ) and carbamate carbonyl ( ~1700 cm in IR). High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is critical, with ≥95% purity required for biological assays .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of this compound derivatives?
- Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are essential for enantiopure products. For example, tert-butyl-protected intermediates with stereocenters (e.g., (R)- or (S)-configurations) require asymmetric hydrogenation or chiral auxiliaries during synthesis. X-ray crystallography or NOESY NMR can confirm stereochemistry post-synthesis .
Q. What strategies address contradictory data in biological activity assays involving this compound?
- Discrepancies in IC values or target selectivity may arise from impurities, solvent effects, or assay conditions. Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization). Control experiments with structurally analogous compounds (e.g., tert-butyl-protected piperidines from ) help isolate structure-activity relationships. Replicate studies under standardized buffer conditions (pH 7.4, 1% DMSO) .
Q. How does the tert-butyl carbamate group influence the compound’s pharmacokinetic properties in vivo?
- The tert-butyl group enhances metabolic stability by shielding the carbamate from esterase cleavage. However, its hydrophobicity may reduce solubility. Prodrug strategies (e.g., pH-sensitive deprotection) or formulation with cyclodextrins can improve bioavailability. Pharmacokinetic studies in rodent models should monitor plasma half-life and tissue distribution via LC-MS/MS .
Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for carbamate deprotection or nucleophilic substitutions. Molecular docking (AutoDock Vina) predicts interactions with biological targets like acetylcholine receptors (mAChRs, ). Compare computational results with experimental kinetic data to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
